N-cycloheptyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide, commonly known as CP-31398, is a small molecule that has been extensively studied for its potential as a therapeutic agent in cancer treatment. CP-31398 is a p53 stabilizing compound that has shown promising results in preclinical studies.
Scientific Research Applications
CP-31398 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to stabilize the tumor suppressor protein p53, which is mutated in over 50% of all human cancers. Stabilization of p53 leads to increased apoptosis and cell cycle arrest, ultimately resulting in the death of cancer cells. CP-31398 has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Mechanism of Action
CP-31398 stabilizes p53 by binding to its core domain, which is responsible for DNA binding and transcriptional activation. This binding induces a conformational change in p53, leading to increased stability and activity. Stabilized p53 then activates downstream signaling pathways that lead to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
CP-31398 has been shown to induce apoptosis and cell cycle arrest in a variety of cancer cell lines. It has also been shown to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy. In addition, CP-31398 has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of CP-31398 is its specificity for p53 stabilization. This specificity allows for targeted therapy and reduces the risk of off-target effects. However, CP-31398 has poor solubility, which can limit its effectiveness in in vivo studies. In addition, its stability in biological systems is limited, which can lead to decreased efficacy over time.
Future Directions
For CP-31398 include improving its solubility and stability in biological systems, as well as developing more efficient synthesis methods. In addition, further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans. CP-31398 also has potential applications in other diseases, such as inflammatory diseases and neurodegenerative disorders, which should be explored in future studies.
Conclusion:
CP-31398 is a promising therapeutic agent for cancer treatment that has shown efficacy in preclinical studies. Its specificity for p53 stabilization makes it a promising candidate for targeted therapy, and its ability to sensitize cancer cells to chemotherapy makes it a potential candidate for combination therapy. Further studies are needed to evaluate its safety and efficacy in humans and explore its potential applications in other diseases.
Synthesis Methods
CP-31398 can be synthesized through a multistep process involving the reaction of 4-hydroxy-6-propyl-2-pyrimidinethiol with cycloheptyl bromide in the presence of a base. The resulting intermediate is then reacted with 2-bromoacetyl chloride to form the final product.
properties
IUPAC Name |
N-cycloheptyl-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-2-7-13-10-14(20)19-16(18-13)22-11-15(21)17-12-8-5-3-4-6-9-12/h10,12H,2-9,11H2,1H3,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZJXCHHSGIPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.